

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid** (CAS No. 1226776-93-7). As a heterocyclic building block, this compound holds potential for applications in medicinal chemistry and materials science, making its unambiguous structural verification and purity assessment paramount. This document outlines the theoretical underpinnings and practical, field-proven protocols for characterizing the molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data with detailed experimental workflows, this guide serves as an essential resource for researchers requiring definitive analytical confirmation of this compound.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's structure. The presence of a thiazole core, a trifluoromethyl group, a methoxy group, and a carboxylic acid function dictates the expected spectral features.

Table 1: Core Properties of the Analyte

Property	Value	Source
IUPAC Name	2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid	[1]
CAS Number	1226776-93-7	[1] [2]
Molecular Formula	C ₆ H ₄ F ₃ NO ₃ S	[2]
Molecular Weight	227.16 g/mol	[2]

| Physical Form | White to yellow powder or crystal |[\[1\]](#) |

Caption: Molecular structure of the target compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides an unambiguous fingerprint of the compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, revealing two key signals. The precise chemical shifts are sensitive to the solvent used, with DMSO-d₆ being a common choice for carboxylic acids due to its ability to solubilize the analyte and resolve the acidic proton.

Table 2: Predicted ¹H NMR Assignments (Solvent: DMSO-d₆)

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0 - 14.0	Broad Singlet (br s)	1H	-COOH	Carboxylic acid protons are highly deshielded, exchangeable, and exhibit broad signals.

| ~4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are deshielded by the adjacent oxygen atom, typically appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. The significant electronegativity of fluorine, oxygen, and nitrogen atoms, along with the aromaticity of the thiazole ring, will result in a wide dispersion of signals.

Table 3: Predicted ¹³C NMR Assignments (Solvent: DMSO-d₆)

Predicted Shift (δ , ppm)	Assignment	Rationale
~162	C=O	The carboxylic acid carbonyl carbon is significantly deshielded.
~160	C2-O	The C2 carbon of the thiazole ring is attached to both a nitrogen and an oxygen, leading to strong deshielding.
~145 (q, $J \approx 35$ Hz)	C4-CF ₃	The C4 carbon is deshielded by the trifluoromethyl group and will appear as a quartet due to C-F coupling.
~120 (q, $J \approx 270$ Hz)	-CF ₃	The carbon of the trifluoromethyl group shows a characteristic large coupling constant with the three fluorine atoms.
~115	C5-COOH	The C5 carbon is part of the aromatic ring and is influenced by the attached carboxyl group.

| ~58 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons but deshielded compared to alkanes. |

Authoritative Protocol for NMR Data Acquisition

- Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Accurately weigh 10-15 mg of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid** and dissolve it in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and observing the exchangeable -COOH proton[3].

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay (to ensure full relaxation of all protons, including the potentially slow-relaxing quaternary environment), and co-addition of 16 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the low natural abundance of ¹³C and the presence of non-protonated carbons, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary for quantitative accuracy[3].
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak ($\delta \approx$ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal ($\delta \approx$ 39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and Formula Verification

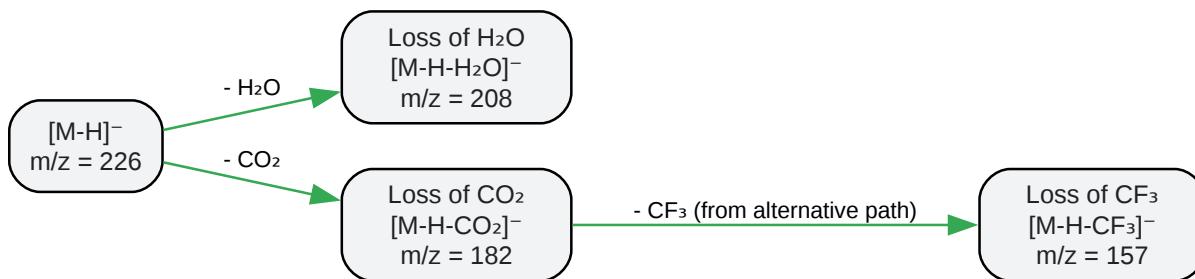
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule like this, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum (ESI)

- Exact Mass: 226.9813
- Positive Ion Mode ($[M+H]^+$): Expected $m/z = 227.9891$
- Negative Ion Mode ($[M-H]^-$): Expected $m/z = 225.9735$
- High-Resolution MS (HRMS): An HRMS experiment is critical. Obtaining a mass measurement within a 5 ppm error margin of the calculated exact mass provides strong evidence for the elemental formula $C_6H_4F_3NO_3S$.

Predicted Fragmentation Pattern

The stability of the thiazole ring suggests that fragmentation will likely initiate from the substituents.



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Caption: A plausible ESI fragmentation pathway for the parent molecule.

Authoritative Protocol for MS Data Acquisition

- Objective: To confirm the molecular weight and elemental composition.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile[3].
 - Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
 - Perform a tandem MS (MS/MS) experiment on the parent ion (e.g., m/z 226 in negative mode) to induce fragmentation and support structural assignment.
- Data Analysis: Identify the molecular ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass data and compare it to the theoretical formula. Analyze the MS/MS spectrum to confirm the proposed fragmentation patterns.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid	The broadness is a hallmark of hydrogen-bonded carboxylic acid dimers[4].
~1700	C=O stretch	Carboxylic Acid	A strong, sharp absorption characteristic of a carbonyl group conjugated with the thiazole ring.
~1550	C=N stretch	Thiazole Ring	A medium to strong absorption from the imine functionality within the aromatic ring.
1300 - 1100	C-F stretch	Trifluoromethyl	Typically presents as one or more very strong, sharp absorptions.

| ~1250 | C-O stretch | Methoxy Group | Asymmetric stretch of the C-O-C ether linkage. |

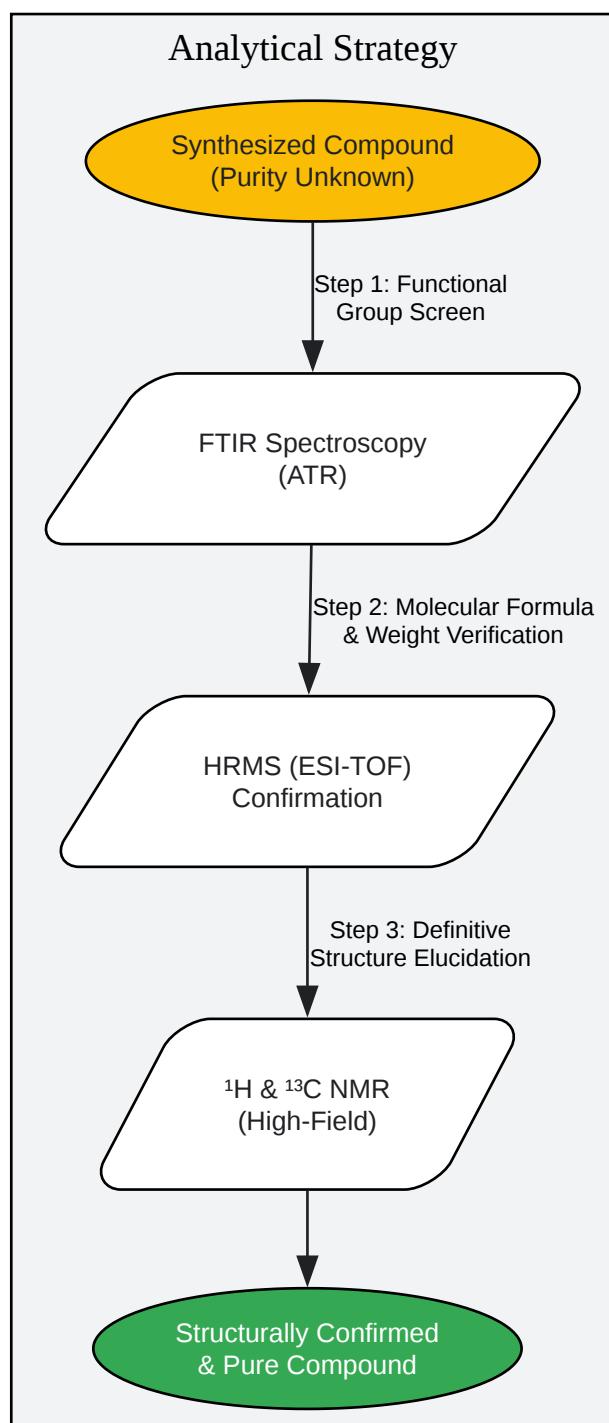
Authoritative Protocol for IR Data Acquisition

- Objective: To confirm the presence of key functional groups.
- Methodology:
 - Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} . Co-add 16-32 scans to achieve a high signal-to-noise ratio[3].
- Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum, identifying and labeling the peaks corresponding to the functional groups listed in Table 4.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. A robust analytical strategy integrates these methods in a logical sequence to build a self-validating system of evidence.



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Caption: Integrated workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The structural integrity of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid** can be unequivocally established through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides the predictive data and robust, standards-compliant protocols necessary for this characterization. By following the outlined experimental procedures and comparing the acquired data to the predicted values, researchers can possess a high degree of confidence in the identity and quality of their material, a critical requirement for advancing drug discovery and chemical development programs.

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